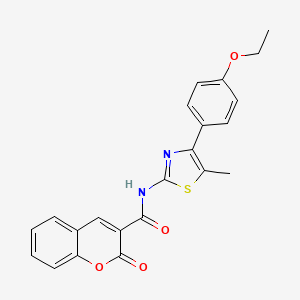
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" belongs to a class of organic compounds known for their complex molecular structures and potential for diverse chemical properties and reactions. Such compounds are of interest in various scientific disciplines, including supramolecular chemistry, due to their potential applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of similar compounds into nanometer-sized structures stabilized by hydrogen bonding showcases their versatility and the interest in their detailed study (Cantekin, de Greef, & Palmans, 2012).
Synthesis Analysis
The synthesis of complex compounds like the one often involves multi-step reactions, starting from simpler molecules and building up to the desired structure. Key steps might include the formation of the thiazol and chromene rings, followed by their functionalization and eventual coupling. While specific synthesis pathways for this compound are not directly available, literature on similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, highlights the use of multi-component reactions, showcasing the intricacies and challenges in synthesizing such complex molecules (Kaushik et al., 2019).
Molecular Structure Analysis
The molecular structure of "this compound" features several functional groups and rings, which contribute to its chemical behavior. The presence of a thiazol ring, a chromene moiety, and a carboxamide group suggests a molecule with a rich set of chemical and physical properties, capable of engaging in various types of interactions, such as hydrogen bonding and π-π stacking.
Chemical Reactions and Properties
Compounds with such complex structures are likely to undergo a range of chemical reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present. The electron-rich areas of the molecule, such as the ether and thiazol rings, might be susceptible to electrophilic attack, while the carboxamide group could engage in nucleophilic reactions. Studies on similar compounds, like benzimidazoles, quinoxalines, and benzo[d]diazepines, provide insights into the types of reactions that can be expected for such molecules (Ibrahim, 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Synthesis Methods
- Microwave-assisted synthesis methods have been employed for rapid and environmentally friendly production of similar compounds (Raval et al., 2012).
- Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the compound , have been synthesized and reacted with S-methylisothiosemicarbazide hydroiodide, forming various derivatives with potential applications (Vetyugova et al., 2018).
Crystal Structure Analysis
- The crystal structures of similar compounds have been studied to understand their molecular conformations and potential applications in various fields (Reis et al., 2013).
Synthesis of Derivatives for Biological Evaluation
- Derivatives of this compound have been synthesized and evaluated for their potential biological activities, such as antioxidant and antimicrobial properties (Saeed & Ibrar, 2011).
Application in Living Cells
- Certain derivatives have been used for the detection of ions like Cr3+ in living cells, demonstrating the compound's potential in biological and chemical sensing applications (Mani et al., 2018).
Biophysical Studies
- Novel derivatives have been synthesized and their interactions with biological molecules like serum albumins have been studied, indicating the compound's potential in biophysical research and drug development (Paul et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-3-27-16-10-8-14(9-11-16)19-13(2)29-22(23-19)24-20(25)17-12-15-6-4-5-7-18(15)28-21(17)26/h4-12H,3H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAZQTXLECXHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)
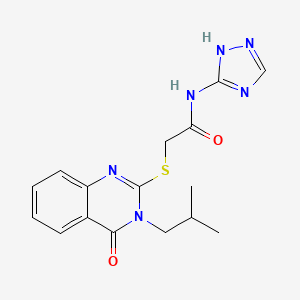
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
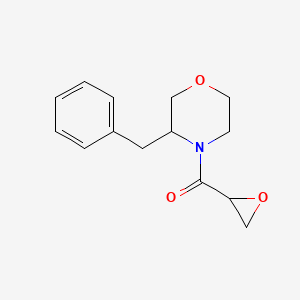
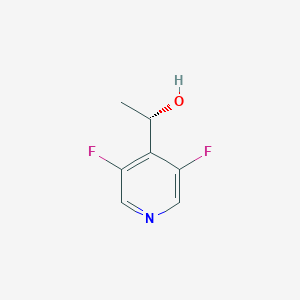

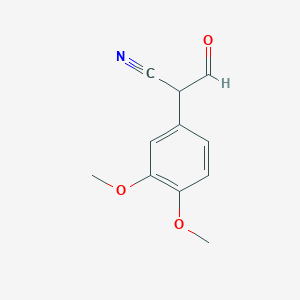
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)
![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)
